molecular formula C12H12O B2788240 5,7-Dimethyl-2-naphthol CAS No. 54321-61-8

5,7-Dimethyl-2-naphthol

Cat. No.: B2788240
CAS No.: 54321-61-8
M. Wt: 172.227
InChI Key: PWLJRJQJZLJULV-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-naphthol is an organic compound belonging to the naphthol family It is characterized by the presence of two methyl groups attached to the naphthalene ring at positions 5 and 7, and a hydroxyl group at position 2

Mechanism of Action

Target of Action

5,7-Dimethyl-2-naphthol, also known as 5,7-dimethylnaphthalen-2-ol, is a derivative of 2-naphthol 2-naphthol, the parent compound, has been used in the synthesis of diverse heterocyclic compounds due to its unique reactivity . These compounds have a wide spectrum of biological activities, suggesting that this compound could potentially interact with a variety of biological targets .

Mode of Action

It’s known that 2-naphthol, the parent compound, is utilized in several kinds of organic reactions due to its electron-rich aromatic framework with multiple reactive sites . This suggests that this compound might interact with its targets in a similar manner, leading to various changes in the target molecules.

Biochemical Pathways

2-naphthol, the parent compound, is known to be involved in the synthesis of diverse n/o-containing heterocyclic frameworks . This suggests that this compound could potentially affect similar biochemical pathways, leading to the production of various biologically active compounds.

Result of Action

It’s known that 2-naphthol, the parent compound, is used in the synthesis of various organic molecules with potent biological properties . This suggests that this compound could potentially have similar effects.

Action Environment

It’s known that the reactivity of 2-naphthol, the parent compound, allows it to be utilized in various organic reactions . This suggests that the action of this compound could potentially be influenced by various environmental factors, such as temperature and pH.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5,7-Dimethyl-2-naphthol are largely unexplored. It is known that 2-naphthol, a related compound, has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . These compounds have a wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV . It is plausible that this compound may interact with similar enzymes, proteins, and other biomolecules, but specific interactions need to be experimentally determined.

Cellular Effects

Related compounds have shown to have significant effects on various types of cells and cellular processes . For instance, 2-naphthol has been shown to have potent biological properties, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Similar effects could be expected from this compound, but specific studies are needed to confirm this.

Molecular Mechanism

It is known that 2-naphthol, a related compound, has multiple reactive sites that allow it to be utilized in several kinds of organic reactions . These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific molecular mechanisms for this compound need to be experimentally determined.

Temporal Effects in Laboratory Settings

It is known that 2-naphthol, a related compound, has been used in various organic transformations . These transformations could potentially involve changes in the product’s stability, degradation, and long-term effects on cellular function. Specific temporal effects for this compound need to be experimentally determined.

Dosage Effects in Animal Models

Related compounds have shown to have significant effects in animal models . For instance, β-lapachone, a derivative of 2-naphthol, has shown significant anti-inflammatory and anti-arthritic activities in animals . Similar effects could be expected from this compound at different dosages, but specific studies are needed to confirm this.

Metabolic Pathways

It is known that 2-naphthol, a related compound, is metabolized by microsomal enzymes to naphthols and dihydrodiols via the formation of an epoxide . Similar metabolic pathways could be expected for this compound, but specific studies are needed to confirm this.

Transport and Distribution

It is known that related compounds have significant effects on various types of cells and cellular processes . These effects could potentially involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation. Specific transport and distribution mechanisms for this compound need to be experimentally determined.

Subcellular Localization

It is known that related compounds have significant effects on various types of cells and cellular processes . These effects could potentially involve targeting signals or post-translational modifications that direct it to specific compartments or organelles. Specific subcellular localization mechanisms for this compound need to be experimentally determined.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-naphthol can be achieved through several methods. One common approach involves the methylation of 2-naphthol. The reaction typically uses methyl iodide or dimethyl sulfate as the methylating agents in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation at the desired positions.

Another method involves the Friedel-Crafts alkylation of 2-naphthol with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for selective introduction of methyl groups at the 5 and 7 positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The compound can be reduced to form the corresponding dihydro derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 5,7-dimethyl-2-naphthoquinone.

    Reduction: Formation of 5,7-dimethyl-2-dihydronaphthol.

    Substitution: Formation of various halogenated or nitrated derivatives.

Scientific Research Applications

5,7-Dimethyl-2-naphthol has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthol: Lacks the methyl groups, making it less lipophilic and potentially less active in certain biological contexts.

    5-Methyl-2-naphthol: Contains only one methyl group, which may result in different chemical and biological properties.

    7-Methyl-2-naphthol: Similar to 5-Methyl-2-naphthol but with the methyl group at a different position.

Uniqueness

5,7-Dimethyl-2-naphthol is unique due to the presence of two methyl groups at specific positions, which can significantly influence its chemical reactivity and biological activity. The dual methylation may enhance its stability and interaction with biological targets, making it a valuable compound for further research and application.

Properties

IUPAC Name

5,7-dimethylnaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-8-5-9(2)12-4-3-11(13)7-10(12)6-8/h3-7,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLJRJQJZLJULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54321-61-8
Record name 5,7-dimethylnaphthalen-2-ol
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